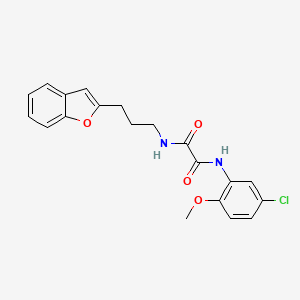

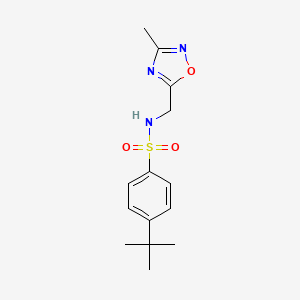

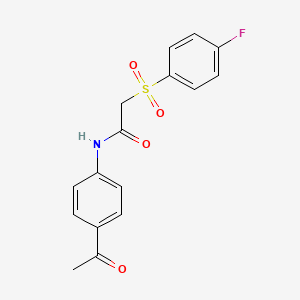

![molecular formula C22H29N3O B2616401 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide CAS No. 400075-62-9](/img/structure/B2616401.png)

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes.

Aplicaciones Científicas De Investigación

PPARgamma Agonists

Compounds structurally related to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide have been explored for their potential as PPARgamma agonists, which are relevant in the treatment of diabetes and metabolic disorders. Specifically, modifications of the phenyl alkyl ether moiety in such compounds have led to the identification of potent and selective PPARgamma agonists with improved aqueous solubility, highlighting their significance in medicinal chemistry and drug design (Collins et al., 1998).

Androgen Receptor Antagonists

N-Arylpiperazine-1-carboxamide derivatives, which share a structural motif with this compound, have been synthesized and evaluated for their activities as androgen receptor (AR) antagonists. These compounds have shown promise in the treatment of prostate cancer, with some derivatives demonstrating potent AR antagonist activity and antiandrogenic properties, suggesting their utility in cancer therapy (Kinoyama et al., 2005).

Herbicides

Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to this compound, has shown its herbicidal activity against annual and perennial grasses. These findings indicate potential agricultural applications for managing unwanted vegetation in forage legumes, certain turf grasses, and cultivated crops, highlighting the compound's relevance in the field of agrochemistry (Viste et al., 1970).

Hypolipidemic Activity

Heterocyclic analogues of chlorcyclizine, including those bearing the benzylpiperazine motif, have been developed with potent hypolipidemic activity. These compounds effectively reduce serum cholesterol and triglyceride levels in rats, offering insights into their potential for treating hyperlipidemia and related cardiovascular diseases (Ashton et al., 1984).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the reduction and oxidation processes.

Mode of Action

This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction results in the inhibition of the enzyme, thereby affecting its function in the biochemical reactions it catalyzes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the oxidoreductase enzyme . This inhibition disrupts the enzyme’s role in various biochemical reactions, potentially leading to significant changes at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-22(2,3)21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSMKVMMUIUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

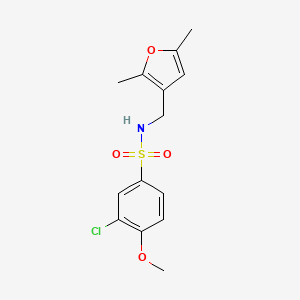

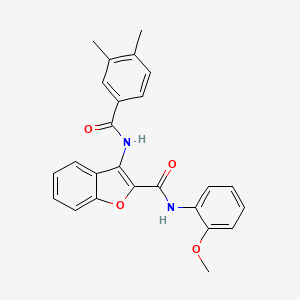

![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)

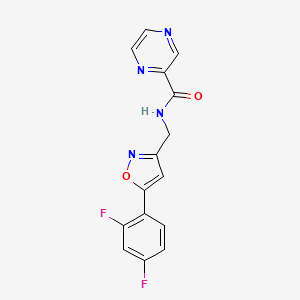

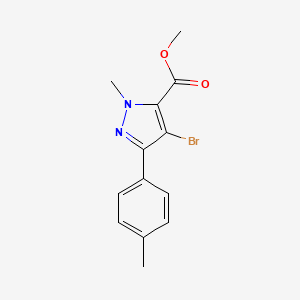

![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)

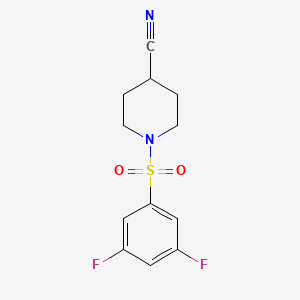

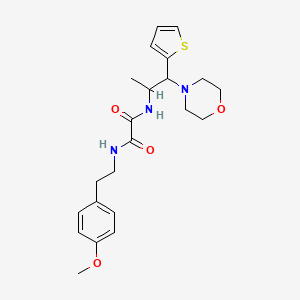

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)